N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic benzodioxole carboxamide derivative characterized by a cyclopentyl moiety substituted with hydroxyl and hydroxymethyl groups.
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-6-9-3-10(5-11(9)17)15-14(18)8-1-2-12-13(4-8)20-7-19-12/h1-2,4,9-11,16-17H,3,5-7H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZPLLVMYAHOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the cyclopentyl ring and subsequent functionalization with hydroxyl and hydroxymethyl groups. The benzo[d][1,3]dioxole-5-carboxamide moiety is then introduced through a series of reactions, including amide bond formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled reaction conditions to ensure high yield and purity. Advanced techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory agent or in the treatment of certain diseases due to its bioactive properties.
Industry: The compound's unique properties make it valuable in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Antidiabetic Agents
- IIc (N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide) :
P2X Receptor Antagonists
- 9o (N-(2-bromo-4-isopropylphenyl)benzo[d][1,3]dioxole-5-carboxamide): Activity: Selective h-P2X4R antagonist (IC₅₀ = 0.039 ± 0.07 μM). 9q (N-(quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide): Activity: Potent h-P2X7R antagonist (IC₅₀ = 0.018 ± 0.06 μM). SAR Insight: Bulky aromatic substituents (e.g., quinoline) enhance selectivity for purinergic receptors. Reference:
Umami Flavor Enhancers
- S807 (N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide): Activity: Acts as a umami agonist at 1,000-fold lower concentrations than monosodium glutamate (MSG). SAR Insight: Hydrophobic alkyl chains (heptan-4-yl) optimize flavor receptor interaction. Metabolism: Rapid oxidative metabolism in human and rat liver microsomes. Reference:
Anticancer Agents
- IId (N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide): Activity: Cytotoxic against HeLa and HepG2 cell lines (IC₅₀ = 26.59–65.16 μM). SAR Insight: Phenoxy groups contribute to DNA intercalation or kinase inhibition. Reference:
STING Agonists
Cooling Agents
- Ex.5H (N-(1-isopropyl-isobutyl)benzo[d][1,3]dioxole-5-carboxamide) :
Structural and Functional Analysis of the Target Compound
Key Structural Features
The target compound’s cyclopentyl substituent contains two hydroxyl groups, distinguishing it from analogs with aromatic or linear alkyl chains. These polar groups may:
- Enhance aqueous solubility.
- Facilitate hydrogen bonding with biological targets (e.g., enzymes, GPCRs).
- Alter metabolic pathways (e.g., glucuronidation vs. oxidation).
Data Table: Comparative Overview of Benzo[d][1,3]dioxole-5-carboxamide Derivatives
Biological Activity
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antiproliferative effects, antioxidant capabilities, and antibacterial activity based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, including anticancer and antibacterial properties.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
The compound showed selective activity against the MCF-7 breast cancer cell line, indicating its potential as a targeted therapeutic agent.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH and FRAP assays. The results indicated that the compound possesses notable antioxidant properties, which can protect cells from oxidative stress-induced damage.
Experimental Findings
In experiments involving HCT 116 cells treated with tert-butyl hydroperoxide (TBHP), the compound significantly reduced oxidative stress markers compared to untreated controls. This suggests that it may mitigate oxidative damage through its antioxidant mechanisms .
Antibacterial Activity
The antibacterial properties of the compound were assessed against several bacterial strains. The minimum inhibitory concentration (MIC) values are presented below:
These findings indicate that the compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
In a notable case study involving breast cancer treatment, derivatives of this compound were tested in vivo for their efficacy in tumor reduction. The results showed a marked decrease in tumor size compared to control groups, further supporting the compound's potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
